molecular formula C3H4Cl4 B089638 1,1,1,3-Tetrachloropropane CAS No. 1070-78-6

1,1,1,3-Tetrachloropropane

Cat. No.: B089638
CAS No.: 1070-78-6
M. Wt: 181.9 g/mol
InChI Key: UTACNSITJSJFHA-UHFFFAOYSA-N
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Description

1,1,1,3-Tetrachloropropane is an organic compound with the molecular formula C₃H₄Cl₄ It is a chlorinated hydrocarbon, characterized by the presence of four chlorine atoms attached to a three-carbon propane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,1,1,3-Tetrachloropropane can be synthesized through the reaction of ethylene with carbon tetrachloride in the presence of a catalyst. The reaction typically involves the use of alkyl phosphates, ferric chloride, and iron powder as catalysts. The reaction is conducted under conditions of 1.0 MPa pressure and temperatures ranging from 100 to 115°C .

Industrial Production Methods: In industrial settings, the continuous production of this compound is achieved through a gas-solid reaction. A catalyst composed of zero-valent iron and phosphate-modified carbon material is used. This method allows for the efficient and continuous production of the compound in a gas-solid fixed bed reactor .

Chemical Reactions Analysis

Types of Reactions: 1,1,1,3-Tetrachloropropane undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other functional groups.

    Reduction Reactions: The compound can be reduced to form less chlorinated derivatives.

    Oxidation Reactions: It can be oxidized to form corresponding alcohols or acids.

Common Reagents and Conditions:

    Substitution: Reagents such as sodium hydroxide or potassium hydroxide can be used under basic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) can be employed in hydrogenation reactions.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide are used.

Major Products:

    Substitution: Formation of compounds like 1,1,1-trichloropropane.

    Reduction: Formation of compounds like 1,1,1,3-trichloropropane.

    Oxidation: Formation of compounds like 1,1,1,3-tetrachloropropanol or 1,1,1,3-tetrachloropropanoic acid.

Scientific Research Applications

1,1,1,3-Tetrachloropropane has several applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 1,1,1,3-Tetrachloropropane is unique due to its specific arrangement of chlorine atoms, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific industrial applications and scientific research.

Properties

IUPAC Name

1,1,1,3-tetrachloropropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4Cl4/c4-2-1-3(5,6)7/h1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTACNSITJSJFHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCl)C(Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4Cl4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8051546
Record name 1,1,1,3-Tetrachloropropane
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Molecular Weight

181.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Propane, 1,1,1,3-tetrachloro-
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CAS No.

1070-78-6
Record name 1,1,1,3-Tetrachloropropane
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Record name 1,1,1,3-Tetrachloropropane
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Record name Propane, 1,1,1,3-tetrachloro-
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Record name 1,1,1,3-Tetrachloropropane
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Record name 1,1,1,3-tetrachloropropane
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Record name 1,1,1,3-TETRACHLOROPROPANE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 1,1,1,3-Tetrachloropropane?

A1: this compound has the molecular formula C3H4Cl4 and a molecular weight of 181.88 g/mol. []

Q2: Is there spectroscopic data available for this compound?

A2: Yes, studies have investigated the 13C NMR spectra of this compound and other polychlorinated compounds. This data helps identify specific chemical groups within complex mixtures. [] Additionally, PMR (Proton Magnetic Resonance) has been used to analyze the conformational isomerism of this compound. []

Q3: How is this compound synthesized?

A3: this compound can be synthesized through the telomerization reaction of tetrachloromethane (carbon tetrachloride) and ethylene. This reaction often utilizes catalysts like phosphate esters, powdered iron, or FeCl3. []

Q4: What are the common reactions involving this compound?

A4: this compound participates in various reactions, including:

  • Telomerization: It reacts with vinylidene chloride in the presence of coordination catalysts, yielding a mixture of telomers. Interestingly, a 1,5-hydrogen shift in the intermediate radical can lead to the formation of unexpected byproducts. []
  • Fluorination: Reacting this compound with anhydrous hydrogen fluoride over a chromium-based catalyst can yield 3,3,3-trifluoropropene-1. []
  • Dehydrochlorination: This reaction, often catalyzed by FeCl3, converts this compound into 1,1,3-trichloropropene and/or 3,3,3-trichloropropene. []

Q5: Can this compound be used as a starting material for other compounds?

A5: Yes, research indicates that this compound serves as a precursor in the synthesis of various compounds, including dl-cysteic acid, 3-sulfoacrylic acid, and the insecticide pyridalyl. [, ]

Q6: Does this compound have any catalytic applications?

A6: While not a catalyst itself, this compound is often involved in reactions initiated by catalysts. For example, metal carbonyls like Fe(CO)5 and Mo(CO)6 initiate its reaction with various unsaturated compounds, including olefins and acrylic monomers. [, , , , , , , ]

Q7: Has this compound been detected in environmental samples?

A7: Yes, studies have identified this compound in desalted crude oil, indicating its presence in the environment as a result of industrial processes. []

Q8: What analytical techniques are used to study this compound?

A8: Several analytical methods are employed, including:

  • Gas Chromatography (GC): Coupled with electron capture detection (ECD), GC is utilized for identifying and quantifying this compound, particularly in complex mixtures like crude oil. []
  • Nuclear Quadrupole Resonance (NQR): This technique provides insights into the crystal structure and dynamical properties of this compound. []

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